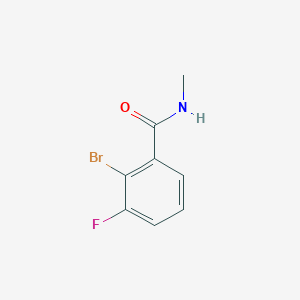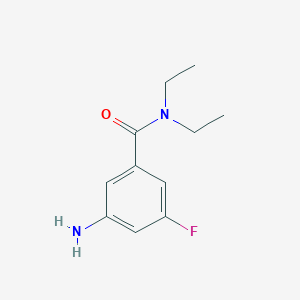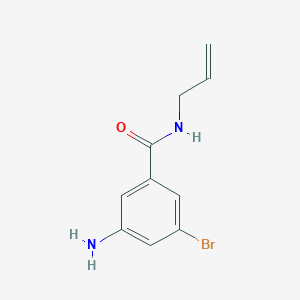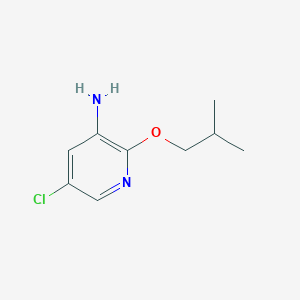
1-(2-Aminoethyl)-1H-pyrazol-4-ol
Übersicht
Beschreibung
1-(2-Aminoethyl)-1H-pyrazol-4-ol , also known by other names such as Aminoethylpiperazine (AEP) , is a derivative of piperazine . This organic compound contains three nitrogen atoms: one primary, one secondary, and one tertiary. It exists as a corrosive liquid and can cause second or third-degree burns upon contact. Inhalation of Aminoethylpiperazine may lead to pulmonary edema .
Synthesis Analysis
Aminoethylpiperazine is primarily produced through the reaction of ethylene dichloride with ammonia . This process yields various ethylene amines, including AEP, which can be further purified by distillation. Additionally, AEP can be synthesized by reacting ethylenediamine or ethanolamine/ammonia mixtures over a catalyst. Notably, AEP finds significant use as an epoxy curing agent .
Molecular Structure Analysis
The molecular formula of Aminoethylpiperazine is C6H15N3 , with a molar mass of 129.207 g/mol . It appears as a colorless to yellowish liquid . The compound contains three amine groups, making it suitable for cross-linking in epoxy systems .
Chemical Reactions Analysis
As an epoxy curing agent, AEP participates in the cross-linking of epoxy resins. Its tertiary amine group acts as an accelerator, while the other three amine hydrogens facilitate cross-linking. This property allows the formulation of coating systems that prevent corrosion of steel and other substrates .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Potential Antipsychotic Applications
- The compound 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related compound to 1-(2-Aminoethyl)-1H-pyrazol-4-ol, has shown potential as an antipsychotic agent. It does not interact with dopamine receptors, unlike typical antipsychotics, and has shown activity in behavioral animal tests without causing ataxia (Wise et al., 1987).
COX-2 Inhibition
- Derivatives of 4,5-Diaryl-1H-pyrazole-3-ol, another related compound, have been synthesized as potential COX-2 inhibitors. These compounds were tested for inhibitory activity against COX-1 and COX-2 enzymes, showing good selectivity for COX-2 over COX-1 (Patel et al., 2004).
Analgesic and Anti-inflammatory Activities
- N-Substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their derivatives have shown remarkable analgesic activity in mice. Additionally, these compounds also exhibited moderate hypotensive, bradycardiac, and antiinflammatory activities in rats, as well as weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).
Chemical Synthesis and Catalysis
- Studies on the synthesis of various derivatives of 1H-pyrazol-3-ol have been conducted for potential applications in chemistry and catalysis. For instance, Pd-catalyzed cross-coupling reactions of halogenated 1-phenylpyrazol-3-ols have been explored for creating functionally substituted pyrazoles (Arbačiauskienė et al., 2009).
Eco-Friendly Chemical Processes
- The development of greener and more efficient synthesis processes for pyrazole derivatives is an ongoing area of research. Tetraethylammonium L-prolinate has been used as an eco-friendly catalyst for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s (Khaligh et al., 2020).
Prostate Cancer Research
- 1-Aryl-3,4-substituted-1H-pyrazol-5-ol derivatives have been synthesized and evaluated as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), showing potential as anti-prostate cancer drugs (Nakao et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-1-2-8-4-5(9)3-7-8/h3-4,9H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOBCUUUFBVKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)
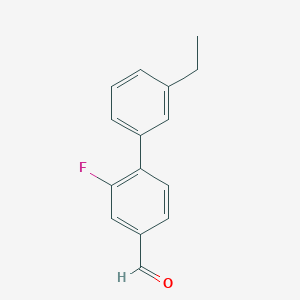
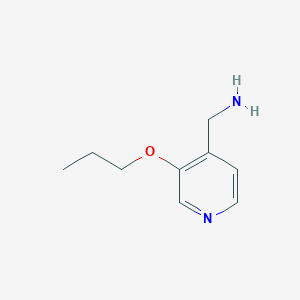
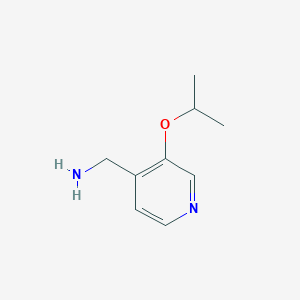



![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)
